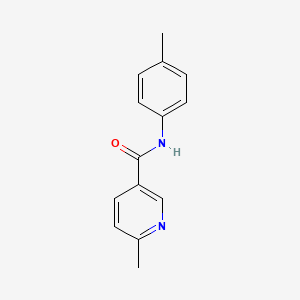
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Also known as 6MMP, this compound belongs to the class of pyridine carboxamides and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 6MMP involves the inhibition of various enzymes and pathways involved in inflammation and cancer progression. Specifically, 6MMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. Additionally, 6MMP can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and cancer progression.
Biochemical and Physiological Effects:
Several studies have shown that 6MMP can exert significant biochemical and physiological effects, including the inhibition of inflammation and cancer progression. Additionally, 6MMP has been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6MMP is its high purity and yield, which makes it suitable for use in various lab experiments. Additionally, 6MMP has been shown to have low toxicity and high stability, making it a safe and reliable compound for research purposes. However, one of the limitations of 6MMP is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for the research on 6MMP, including the development of new drugs for the treatment of inflammation and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 6MMP and to explore its potential applications in other fields such as material science and agriculture. Finally, the development of new synthesis methods for 6MMP may help to reduce the cost and increase the availability of this promising compound for research purposes.
Méthodes De Synthèse
The synthesis of 6MMP involves the reaction of 4-methyl-2-nitrobenzoic acid with methylamine followed by reduction with tin and hydrochloric acid. The resulting intermediate is then subjected to reaction with methyl iodide and 2-pyridine carboxylic acid, leading to the formation of 6MMP. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
6MMP has been extensively studied for its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that 6MMP can inhibit the activity of various enzymes and pathways involved in inflammation and cancer progression, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-7-13(8-4-10)16-14(17)12-6-5-11(2)15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLSORVAMUDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
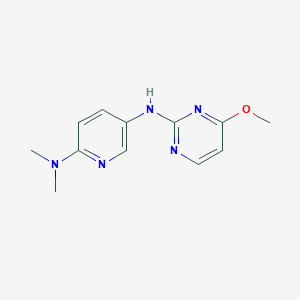
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
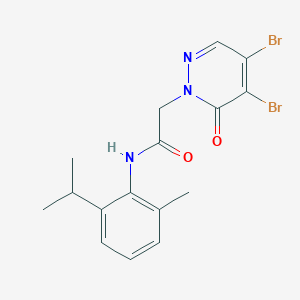
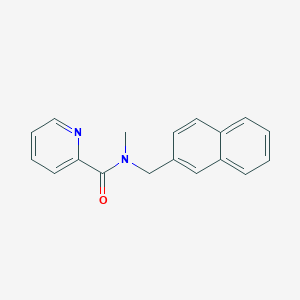
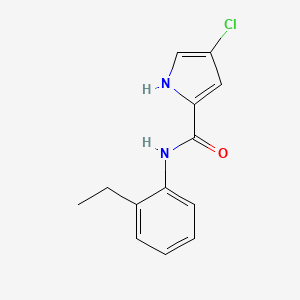
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)
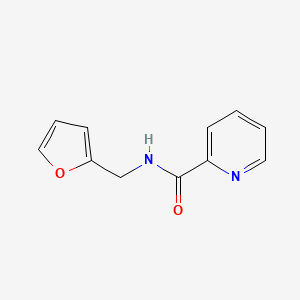
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)